molecular formula C8H8N2O B2867033 3-(Methoxymethyl)picolinonitrile CAS No. 863548-34-9

3-(Methoxymethyl)picolinonitrile

Cat. No. B2867033
M. Wt: 148.165
InChI Key: HAXFMSSGTSVBSO-UHFFFAOYSA-N
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Patent
US07875600B2

Procedure details

A stirred solution of 3-bromomethylpyridine-2-carbonitrile (591 mg, 3.0 mmol) in MeOH (10 mL) at 0° C. was treated with NaOMe (324 mg, 6.0 mmol), warmed to room temperature, stirred for 2 h, concentrated in vacuo and partitioned between EtOAc (50 mL) and water (30 mL). The organic phase was dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; hexane:EtOAc (9:1-4:1)] to give the title compound (297 mg, 67%) as a clear oil; NMR δH (400 MHz, CDCl3) 3.51 (3H, s), 4.68 (2H, s), 7.50-7.55 (1H, m), 7.92-7.96 (1H, m) and 8.63 (1H, dd, J 5.0, 1.5 Hz); Rf [isohexane:EtOAc (4:1)]=0.65.
Quantity
591 mg
Type
reactant
Reaction Step One
Name
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([C:9]#[N:10])=[N:5][CH:6]=[CH:7][CH:8]=1.[CH3:11][O-:12].[Na+]>CO>[CH3:11][O:12][CH2:2][C:3]1[C:4]([C:9]#[N:10])=[N:5][CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
591 mg
Type
reactant
Smiles
BrCC=1C(=NC=CC1)C#N
Name
Quantity
324 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (50 mL) and water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography [SiO2; hexane:EtOAc (9:1-4:1)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 297 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.